molecular formula C11H7BrO5S B2701129 5-[(4-Bromophenyl)sulfonyl]furan-2-carboxylic acid CAS No. 61942-30-1

5-[(4-Bromophenyl)sulfonyl]furan-2-carboxylic acid

Cat. No.: B2701129
CAS No.: 61942-30-1
M. Wt: 331.14
InChI Key: CVVLFXLUYGXAGV-UHFFFAOYSA-N
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Description

5-[(4-Bromophenyl)sulfonyl]furan-2-carboxylic acid is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a 4-bromophenylsulfonyl group and a carboxylic acid group. Furan derivatives are known for their diverse biological and pharmacological activities, making them valuable in various scientific research fields .

Scientific Research Applications

5-[(4-Bromophenyl)sulfonyl]furan-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its use. If it’s used as a pharmaceutical, it could interact with biological targets in a variety of ways, depending on the specific structure of the compound .

Safety and Hazards

The safety and hazards of this compound would depend on its specific structure and use. As with all chemicals, it should be handled with care to avoid exposure and contamination .

Future Directions

The future directions for this compound could be vast, depending on its properties and potential applications. It could be studied for use in pharmaceuticals, materials science, or other fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Bromophenyl)sulfonyl]furan-2-carboxylic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the 4-Bromophenylsulfonyl Group: This step involves the sulfonylation of the furan ring with 4-bromobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-[(4-Bromophenyl)sulfonyl]furan-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the furan ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Chlorophenyl)sulfonyl]furan-2-carboxylic acid
  • 5-[(4-Methylphenyl)sulfonyl]furan-2-carboxylic acid
  • 5-[(4-Nitrophenyl)sulfonyl]furan-2-carboxylic acid

Uniqueness

5-[(4-Bromophenyl)sulfonyl]furan-2-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can enhance the compound’s ability to participate in halogen bonding, potentially leading to unique interactions with biological targets .

Properties

IUPAC Name

5-(4-bromophenyl)sulfonylfuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO5S/c12-7-1-3-8(4-2-7)18(15,16)10-6-5-9(17-10)11(13)14/h1-6H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVLFXLUYGXAGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C2=CC=C(O2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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